2-[2-(3,5-dimethoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime
Description
This compound is a hydrazone-oxime hybrid characterized by a 3,5-dimethoxyphenyl hydrazone moiety, a phenyl-substituted β-ketoaldehyde backbone, and an O-methyloxime functional group. The compound’s complexity arises from its conjugated system, which may influence its reactivity and stability compared to simpler analogs.
Properties
IUPAC Name |
(2E,3E)-2-[(3,5-dimethoxyphenyl)hydrazinylidene]-3-methoxyimino-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-23-15-9-14(10-16(11-15)24-2)20-21-17(12-19-25-3)18(22)13-7-5-4-6-8-13/h4-12,20H,1-3H3/b19-12+,21-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYHEZUZCXHQJM-YKTCLATHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NN=C(C=NOC)C(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 3,5-dimethoxybenzaldehyde with phenylhydrazine under acidic conditions to form the hydrazone intermediate.
Oxidation: The hydrazone intermediate is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form the corresponding oxo compound.
Oxime Formation: The final step involves the reaction of the oxo compound with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-dimethoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium acetate, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: More oxidized derivatives with additional functional groups.
Reduction Products: Amines and other reduced forms.
Substitution Products: Aromatic compounds with various substituents.
Scientific Research Applications
Structural Features
The compound features:
- A hydrazone group contributing to its reactivity.
- An oxime functional group enhancing its biological activity.
- Aromatic rings that may interact with various biological targets.
Synthetic Routes
The synthesis of 2-[2-(3,5-dimethoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime typically involves several steps:
- Formation of Hydrazone : Reacting 3,5-dimethoxybenzaldehyde with phenylhydrazine under acidic conditions.
- Oxidation : Using an oxidizing agent (e.g., potassium permanganate) to convert the hydrazone intermediate into the corresponding oxo compound.
- Oxime Formation : Reacting the oxo compound with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Industrial Production
For large-scale production, methods may be optimized using continuous flow reactors and automated systems to ensure high yield and purity.
Chemistry
In organic synthesis, this compound serves as a reagent and model for studying reaction mechanisms. Its unique structure allows researchers to explore various chemical transformations.
Biology
The compound is investigated for its interactions with enzymes and metabolic pathways. It has shown potential in:
- Enzyme Inhibition : The hydrazone and oxime groups may inhibit specific enzymes by binding to their active sites.
- Receptor Binding : Its aromatic structures can interact with biological receptors, modulating their activity.
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit significant biological activities, including antimicrobial effects against pathogens such as Staphylococcus aureus and Candida species.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 4c | Candida krusei | 15 | TBD |
| 4f | Candida glabrata | 18 | TBD |
| This compound | TBD | TBD | TBD |
Case Studies
- Antiviral Activity : Research demonstrated that similar compounds show binding affinities comparable to established antiviral agents, indicating potential efficacy against viral infections.
- Enzyme Interaction Studies : Investigations into enzyme kinetics revealed that this compound can modulate enzyme activity, impacting metabolic pathways significantly.
Table 2: Comparison of Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal | Similar backbone | Potential antitumor activity | Nitro group enhances reactivity |
| 2-[2-(4-methylphenyl)hydrazono]-3-oxo-3-phenylpropanal | Similar backbone | Moderate antiviral properties | Methyl group influences electronic properties |
| 2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal | Similar backbone | Antiviral activity against hepatitis viruses | Chlorine substituent affects lipophilicity |
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzyme Inhibition: The hydrazone and oxime groups can inhibit enzymes by binding to their active sites.
Receptor Binding: The aromatic rings and functional groups can interact with biological receptors, modulating their activity.
Pathways Involved: The compound can affect metabolic pathways by altering enzyme activity and receptor signaling.
Comparison with Similar Compounds
(a) 3-Oxo-3-aryl-2-arylhydrazonopropanals
Compounds like 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal (1a) and 2-[(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal (1c) () share the β-ketoaldehyde-hydrazone core with the target compound. Key differences include:
- Substituent Effects: The 3,5-dimethoxy groups in the target compound are electron-donating, contrasting with the electron-withdrawing nitro group in 1c. This alters reactivity in cyclization reactions; 1c undergoes 6π-electrocyclization to form pyrido-cinnolines, while methoxy-substituted analogs may favor alternative pathways (e.g., arylazonicotinate formation) .
- Oxime vs.
(b) Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce) ()
This quinoxaline derivative shares a β-ketoester moiety but lacks the hydrazone-oxime system. Its melting point (184–186°C) and IR/NMR data (e.g., 1680 cm⁻¹ C=O stretch) highlight how electron-deficient aromatic systems (quinoxaline) influence physical properties compared to the electron-rich dimethoxyphenyl group in the target compound .
Functional Group Comparisons
O-Methyloxime vs. Carbamate or Nitrile Groups
Unlike carbamates (e.g., ethiofencarb, ) or nitriles (e.g., ethyl cyanoacetate, ), the O-methyloxime group in the target compound offers hydrogen-bonding capability (via the oxime N–O) while resisting hydrolysis better than esters or amides. This balance may enhance pharmacokinetic properties in drug design .
Physicochemical Properties (Inferred)
Biological Activity
2-[2-(3,5-Dimethoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime is a complex organic compound with the molecular formula and a molecular weight of 341.36 g/mol. This compound features a hydrazone group, an oxime functional group, and multiple aromatic rings, making it a subject of interest in medicinal chemistry and biological research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : (2E,3E)-2-[(3,5-dimethoxyphenyl)hydrazinylidene]-3-methoxyimino-1-phenylpropan-1-one
- CAS Number : 338956-37-9
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Hydrazone : Reacting 3,5-dimethoxybenzaldehyde with phenylhydrazine under acidic conditions.
- Oxidation : Using an oxidizing agent (e.g., potassium permanganate) to convert the hydrazone intermediate into the corresponding oxo compound.
- Oxime Formation : Reacting the oxo compound with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of phenacyl thiazolidinediones demonstrate significant inhibitory effects against various pathogens including Staphylococcus aureus and Candida species .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 4c | Candida krusei | 15 | |
| 4f | Candida glabrata | 18 | |
| This compound | TBD | TBD | TBD |
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that hydrazone derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular metabolism pathways.
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of several hydrazone derivatives on human cancer cell lines. Results indicated that certain modifications in the hydrazone structure significantly enhanced anticancer activity compared to standard chemotherapeutics.
-
Antioxidant Properties :
- Research has also reported that compounds with similar structures possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Q & A
Q. What are the standard synthetic routes for preparing 2-[2-(3,5-dimethoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime, and what factors influence reaction yields?
- Methodological Answer: The compound can be synthesized via condensation of 3-oxo-3-phenylpropanal derivatives with 3,5-dimethoxyphenylhydrazine, followed by O-methyloxime formation. Key steps include:
- Hydrazone formation: React 3-oxo-3-phenylpropanal with 3,5-dimethoxyphenylhydrazine in acetic acid under reflux, using ammonium acetate as a catalyst .
- Oxime formation: Treat the hydrazone intermediate with methoxyamine hydrochloride in ethanol, adjusting pH to 4–5 with acetic acid .
Yield optimization requires strict control of stoichiometry (1:1 molar ratio for hydrazine), temperature (70–80°C for condensation), and reaction time (6–8 hours). Impurities from side reactions (e.g., over-oxidation) can be minimized by inert atmosphere (N₂) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR (¹H/¹³C): Confirm hydrazone and oxime functional groups via characteristic shifts:
- Hydrazone NH proton at δ 10–12 ppm (broad, exchangeable).
- O-methyloxime protons at δ 3.8–4.0 ppm (singlet) .
- ESI-MS: Detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight and structural integrity .
- HPLC-PDA: Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) and monitor degradation products .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer: Based on GHS classifications for structurally similar hydrazones and oximes:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (acute toxicity category 4) .
- Ventilation: Use fume hoods to avoid inhalation of aerosols (respiratory irritation potential) .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (avoid water flushing due to environmental toxicity risks) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction pathways during the synthesis of analogous hydrazono-oxime derivatives?
- Methodological Answer: Contradictions in product distribution (e.g., unexpected pyridazinones vs. azonicotinates) can be addressed via:
- Kinetic vs. Thermodynamic Control: Vary reaction temperature and time (e.g., 25°C vs. reflux) to isolate intermediates for LC-MS analysis .
- Isotopic Labeling: Use ¹⁵N-labeled hydrazines to track nitrogen incorporation in products via NMR .
- Computational Modeling: Apply DFT calculations (e.g., Gaussian 09) to compare activation energies of competing pathways (e.g., 6π-electrocyclization vs. condensation) .
Q. What strategies are effective for separating stereoisomers or tautomeric forms of this compound?
- Methodological Answer:
- Chiral Chromatography: Use a Chiralpak® OD column with methanol/CO₂ (20:80) at 35°C and 100 bar pressure to resolve enantiomers (retention time differences >0.8 min) .
- Tautomer Stabilization: Adjust solvent polarity (e.g., DMSO vs. hexane) and monitor via UV-Vis spectroscopy (λmax shifts indicate dominant tautomeric form) .
Q. How can researchers design experiments to evaluate the environmental fate of this compound in aquatic systems?
- Photodegradation Studies: Expose aqueous solutions to UV light (λ = 254 nm) and quantify degradation products via HPLC-MS.
- Bioaccumulation Assays: Use zebrafish (Danio rerio) models to measure bioconcentration factors (BCF) in liver tissues .
- Soil Sorption Tests: Apply batch equilibrium methods with varying soil pH (4–9) to determine Kd (sorption coefficient) .
Q. What statistical approaches are recommended for analyzing variability in antioxidant activity assays involving this compound?
- Methodological Answer:
- Experimental Design: Use randomized block designs with split-plot arrangements (e.g., four replicates per treatment) to account for batch-to-batch variability .
- Data Analysis: Apply ANOVA followed by Tukey’s HSD test for pairwise comparisons of IC₅₀ values in DPPH/ABTS assays .
- Error Reporting: Calculate relative standard deviation (RSD) for triplicate measurements and use regression models to correlate structure-activity relationships (e.g., methoxy group positioning vs. radical scavenging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
